molecular formula C20H32N4O4 B14479792 L-Valyl-L-tyrosyl-N-methyl-L-valinamide CAS No. 64834-47-5

L-Valyl-L-tyrosyl-N-methyl-L-valinamide

Cat. No.: B14479792
CAS No.: 64834-47-5
M. Wt: 392.5 g/mol
InChI Key: GBNCLOFWCFXLNF-ULQDDVLXSA-N
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Description

L-Valyl-L-tyrosyl-N-methyl-L-valinamide is a synthetic tripeptide comprising valine (Val), tyrosine (Tyr), and N-methyl-L-valinamide. The structure features a Val-Tyr sequence followed by an N-methylated valinamide residue, a modification that enhances metabolic stability and bioavailability compared to non-methylated analogs. Such peptides are often investigated for therapeutic applications, including tissue repair and receptor modulation, due to their resistance to enzymatic degradation .

Properties

CAS No.

64834-47-5

Molecular Formula

C20H32N4O4

Molecular Weight

392.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C20H32N4O4/c1-11(2)16(21)19(27)23-15(10-13-6-8-14(25)9-7-13)18(26)24-17(12(3)4)20(28)22-5/h6-9,11-12,15-17,25H,10,21H2,1-5H3,(H,22,28)(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1

InChI Key

GBNCLOFWCFXLNF-ULQDDVLXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)NC)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-tyrosyl-N-methyl-L-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as HPLC, to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-tyrosyl-N-methyl-L-valinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target the peptide bonds or specific side chains.

    Substitution: Nucleophilic substitution reactions can occur at the amide bonds or side chains.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of peptide bonds.

Scientific Research Applications

L-Valyl-L-tyrosyl-N-methyl-L-valinamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Valyl-L-tyrosyl-N-methyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved depend on the specific target and the biological context.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key structural and molecular features of L-Valyl-L-tyrosyl-N-methyl-L-valinamide with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features References
This compound Not available C19H28N4O4* 410.46* Tripeptide with N-methyl valinamide terminus Inferred
L-Valyl-L-tyrosyl (dipeptide) 17355-22-5 C19H29N3O5 403.46 Dipeptide (Val-Tyr)
Rusalatide Acetate 875455-82-6 C97H147N29O35S 7054.00 Complex 21-residue peptide with Valinamide
N-Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide 121822-32-0 C34H52N10O12 792.85 Acetylated heptapeptide with Tyr residue
L-Tyrosinamide, L-valyl-L-threonyl-... 863033-53-8 C35H60N14O9 820.94 Pentapeptide with Tyr and Val residues

*Calculated based on peptide bond formation and methylation.

Key Observations :

  • N-Methylation : The target compound’s N-methyl valinamide distinguishes it from simpler dipeptides (e.g., ) and enhances stability, a feature shared with Rusalatide Acetate ().
  • Size and Complexity : Smaller than therapeutic peptides like Rusalatide Acetate but larger than dipeptides, positioning it as a mid-sized candidate for drug development.

Functional and Therapeutic Comparisons

Industrial and Research Relevance

  • Regulatory Status: No occupational exposure limits are established for most peptides, but stringent handling (e.g., gloves, ventilation) is recommended () .

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